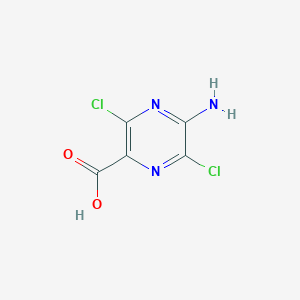![molecular formula C19H16FNO3 B2456201 Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate CAS No. 2411337-39-6](/img/structure/B2456201.png)
Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a fluoropyridine group, which is a common motif in pharmaceuticals and agrochemicals due to its ability to form stable bonds and its good bioavailability . The compound also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fluoropyridine and naphthalene groups, as well as an ethyl ester group. These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and influence its reactivity .科学的研究の応用
Synthesis and Optical Properties
This compound has been utilized in the synthesis of novel fluorescent probes for the detection of β-amyloid aggregates, which are significant in Alzheimer’s disease diagnosis. A study demonstrated the synthesis and optical properties of a specific fluorescent probe showing high binding affinities toward Aβ(1–40) aggregates, indicating its potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
New Synthetic Approaches
Research has developed new synthetic pathways to create derivatives of the compound, showcasing its versatility in organic synthesis. One study described a one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives, indicating a mechanism for the formation of these rings and compounds (Arrault et al., 2001).
Photoreaction Studies
A photoreaction study involving ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate with amines under photoinduced electron transfer processes led to the formation of ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate and corresponding ring expansion products. This highlights the compound's utility in photoreaction mechanisms and radical cyclization (Hasegawa, 1997).
Antibacterial Activity
The compound's derivatives have been investigated for their antibacterial activity. For instance, pyridonecarboxylic acids, related to the chemical structure , have shown significant antibacterial properties, providing insights into the design of new antibacterial agents (Egawa et al., 1984).
Synthetic Methodologies
Efforts to synthesize complex naphthyridine derivatives have been reported, where ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate serves as a key intermediate. These methodologies showcase the compound's role in constructing complex heterocyclic systems, which are valuable in medicinal chemistry and material science (Sanchez & Rogowski, 1987).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-24-19(23)16-11-12(10-13-6-5-9-17(20)21-13)18(22)15-8-4-3-7-14(15)16/h3-10,16H,2,11H2,1H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDUVVNJCFRCGI-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=CC2=NC(=CC=C2)F)C(=O)C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C/C(=C/C2=NC(=CC=C2)F)/C(=O)C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-chlorophenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456122.png)
![Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2456124.png)


![Methyl 2-[[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2456128.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2456129.png)

![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2456132.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2456136.png)

![2-[(3-chloro-4-acetamidophenyl)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2456140.png)